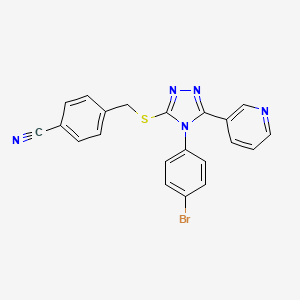![molecular formula C24H41NO3 B12015095 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol](/img/structure/B12015095.png)
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol is a synthetic organic compound characterized by its unique structure, which includes a phenolic group substituted with a nonylcarbonimidoyl and an octoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Nonylcarbonimidoyl Group: This step involves the reaction of nonylamine with a suitable carbonyl compound under acidic conditions to form the nonylcarbonimidoyl intermediate.
Hydroxylation: The intermediate is then treated with a hydroxylating agent, such as hydrogen peroxide, to introduce the hydroxy group.
Substitution on Phenol: The final step involves the substitution of the hydroxy-nonylcarbonimidoyl group onto the phenolic ring, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonimidoyl group can be reduced to form amines.
Substitution: The phenolic hydrogen can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The nonylcarbonimidoyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-N-hydroxy-C-octylcarbonimidoyl]-5-octoxyphenol
- 2-[(E)-N-hydroxy-C-decylcarbonimidoyl]-5-octoxyphenol
- 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-4-octoxyphenol
Uniqueness
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nonylcarbonimidoyl group provides hydrophobic interactions, while the octoxy group enhances solubility and stability. This combination makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C24H41NO3 |
|---|---|
Poids moléculaire |
391.6 g/mol |
Nom IUPAC |
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol |
InChI |
InChI=1S/C24H41NO3/c1-3-5-7-9-11-12-14-16-23(25-27)22-18-17-21(20-24(22)26)28-19-15-13-10-8-6-4-2/h17-18,20,26-27H,3-16,19H2,1-2H3/b25-23+ |
Clé InChI |
UKRASVYZKQFYMZ-WJTDDFOZSA-N |
SMILES isomérique |
CCCCCCCCC/C(=N\O)/C1=C(C=C(C=C1)OCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCC(=NO)C1=C(C=C(C=C1)OCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


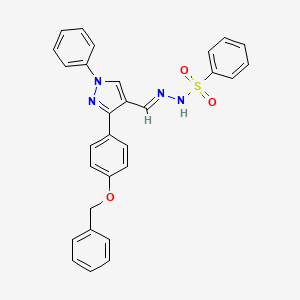
![allyl 2-{3-(4-butoxybenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015022.png)
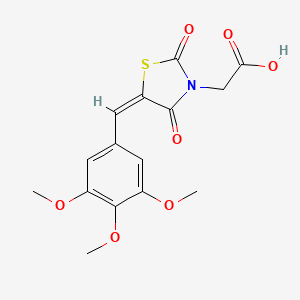
![(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12015033.png)
![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)
![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015053.png)
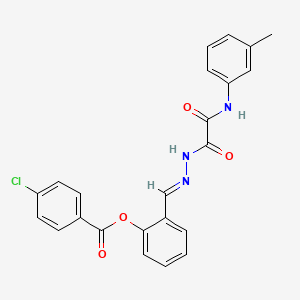
![[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015059.png)
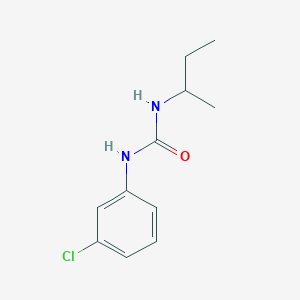
![5-(3-bromophenyl)-4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015067.png)

![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)
